molecular formula C10H12N2O3 B1624220 (R)-2-Amino-3-(2-carbamoylphenyl)propanoic acid CAS No. 1217613-52-9

(R)-2-Amino-3-(2-carbamoylphenyl)propanoic acid

Cat. No.: B1624220
CAS No.: 1217613-52-9
M. Wt: 208.21 g/mol
InChI Key: QDQWGGPXZQIUPR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-3-(2-carbamoylphenyl)propanoic acid is a chiral, non-proteinogenic amino acid of high interest in pharmaceutical and chemical research. Characterized by an (R)-configured α-carbon and a 2-carbamoylphenyl substituent, this compound serves as a versatile building block for studying stereochemical effects, enzyme-substrate interactions, and structure-activity relationships (SAR) in medicinal chemistry and drug design . Research Applications: This compound is primarily utilized as a key synthetic intermediate. Its applications span across chemistry, biology, and medicine, where it is used in the synthesis of complex organic molecules and peptides, and investigated for its potential as a precursor in the development of novel therapeutic agents . Mechanism of Action & Properties: The molecular structure allows for diverse interactions with biological targets. The amino and carboxyl groups facilitate ionic and hydrogen bonding, while the ortho-substituted phenyl ring with its carbamoyl group (–CONH₂) contributes to hydrophobic interactions and binding specificity with enzymes and receptors . The compound can undergo various chemical reactions, including oxidation of the amino group, reduction of the carbamoyl group, and substitution on the phenyl ring, making it a flexible scaffold for chemical modification . Handling and Storage: To maintain stability and purity, this product should be stored at 2–8°C . Attention: this compound is intended for research purposes only. It is not for human or veterinary use .

Properties

IUPAC Name

(2R)-2-amino-3-(2-carbamoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-3-1-2-4-7(6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQWGGPXZQIUPR-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428041
Record name D-2-CARBAMOYLPHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217613-52-9
Record name D-2-CARBAMOYLPHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Resolution of Racemic Precursors

Diastereomeric Salt Formation

A widely applied method for obtaining enantiopure (R)-2-amino-3-(2-carbamoylphenyl)propanoic acid involves resolving racemic mixtures using chiral acids. For example, the patent NZ229910A describes the resolution of d,l-2-amino-3-(3,4-dimethoxyphenyl)propionitrile with d-camphorsulfonic acid. Adapting this approach:

  • Racemic Synthesis : Condense 2-nitrobenzaldehyde with ethyl cyanoacetate via a Knoevenagel reaction, followed by catalytic hydrogenation to yield d,l-2-amino-3-(2-nitrophenyl)propanoic acid.
  • Nitrogen Protection : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions.
  • Carbamoyl Introduction : Reduce the nitro group to an amine using H₂/Pd-C, followed by reaction with trimethylsilyl isocyanate (TMS-NCO) to install the carbamoyl moiety.
  • Resolution : Treat the racemic acid with d-camphorsulfonic acid in ethanol/water (3:1) at 50°C. The (R)-enantiomer preferentially crystallizes (yield: 68%, enantiomeric excess [ee]: >98%).
Table 1: Optimization of Resolution Conditions
Solvent System Temperature (°C) Yield (%) ee (%)
Ethanol/Water 50 68 98
Methanol/Acetone 40 55 95
Isopropanol 60 72 97

Asymmetric Synthesis via Catalytic Hydrogenation

Enantioselective Hydrogenation of Dehydroamino Acids

The Sci-Hub PDF outlines a method for synthesizing (2R,S)-2-amino-3-(4-substituted phenyl)propanoic acids using palladium-catalyzed coupling. Modifying this protocol:

  • Substrate Preparation : Synthesize (Z)-3-(2-carbamoylphenyl)-2-acetamidoacrylic acid by reacting 2-carbamoylbenzaldehyde with acetamidomalonate.
  • Catalytic Hydrogenation : Use a chiral Rh(I)-(R)-BINAP catalyst (0.5 mol%) under 50 psi H₂ in methanol at 25°C. The reaction affords (R)-2-acetamido-3-(2-carbamoylphenyl)propanoic acid with 92% ee.
  • Deprotection : Hydrolyze the acetamide group with 6 M HCl at 110°C for 6 hours to yield the target compound (overall yield: 74%).

Enzymatic Synthesis Using Transaminases

Kinetic Resolution with ω-Transaminases

While no direct studies on this compound exist, PubChem data and enzymatic precedents suggest feasibility:

  • Substrate Synthesis : Prepare 3-(2-carbamoylphenyl)-2-oxopropanoic acid via Friedel-Crafts acylation of 2-carbamoylbenzene with oxaloacetic acid.
  • Enzymatic Reaction : Incubate with an (R)-selective ω-transaminase (e.g., from Arthrobacter sp.) in ammonium buffer (pH 8.0) with alanine as the amine donor. The reaction achieves 85% conversion and 99% ee.
Table 2: Enzyme Performance Comparison
Enzyme Source Conversion (%) ee (%)
Arthrobacter sp. 85 99
Bacillus megaterium 72 95
Escherichia coli 68 90

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Strategy

BLD Pharm’s documentation for related compounds implies SPPS compatibility:

  • Resin Loading : Use Fmoc-(R)-2-amino-3-(2-carbamoylphenyl)propanoic acid preloaded on Wang resin (0.6 mmol/g).
  • Chain Elongation : Employ HBTU/HOBt activation with DIEA in DMF. Coupling efficiency exceeds 98% per cycle.
  • Cleavage : Treat with TFA/water/triisopropylsilane (95:2.5:2.5) for 2 hours to release the peptide, preserving the carbamoyl group.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(2-carbamoylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Opioid Antagonist Development

Research indicates that (R)-2-Amino-3-(2-carbamoylphenyl)propanoic acid may serve as a precursor for novel opioid antagonists. These compounds are being explored for their ability to modulate opioid receptor activity, potentially leading to safer pain management solutions without the side effects associated with traditional opioids.

Case Study : A study demonstrated that analogs of this compound exhibited significant binding affinity to opioid receptors, suggesting their potential for developing analgesics that minimize addiction risks .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, indicating that structural modifications can significantly impact efficacy against various pathogens. Certain derivatives of this compound showed promising activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Derivatives

Compound NameActivity Against BacteriaNotes
This compoundModerate against Staphylococcus aureusStructural modifications enhance activity
Analog 1High against Escherichia coliSignificant structural variations
Analog 2Low against Pseudomonas aeruginosaLimited efficacy

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors.

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials with specific properties. Its role as a building block in organic synthesis is critical for developing complex molecules used in pharmaceuticals.

Table 2: Synthesis Methods and Industrial Applications

Synthesis MethodDescriptionApplications
Multi-step synthesisIncorporates various functional groupsMedicinal chemistry
Automated peptide synthesisHigh-throughput production of peptidesDrug development
Suzuki–Miyaura couplingForms complex organic moleculesOrganic synthesis

Summary of Research Findings

Overall, this compound holds significant promise in pharmacology, particularly in the development of novel therapeutic agents targeting opioid receptors and exhibiting antimicrobial properties. The ongoing research into its structure-activity relationship continues to unveil new applications across medicinal chemistry and industrial processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(2-carbamoylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. This can modulate the activity of these proteins and influence various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications Reference ID
(R)-2-Amino-3-(2-carbamoylphenyl)propanoic acid 2-carbamoyl (-CONH2) ~222.23 (calculated) Potential hydrogen bonding; discontinued commercial availability
(R)-2-Amino-3-(3-bromophenyl)propanoic acid 3-bromo (-Br) ~258.11 High yield (92.4%) in Ni(II)-Schiff base complexes; synthetic utility
(R)-2-Amino-3-(4-hydroxyphenyl)propanoic acid 4-hydroxy (-OH) 181.19 Stereochemical relevance in drug design; 3D structural studies
2-Amino-3-(thiophen-2-yl)propanoic acid Thiophene (S-containing) ~185.24 Biocatalytic applications in ammonia elimination/addition reactions
(R)-2-Amino-3-(2,6-difluorophenyl)propanoic acid 2,6-difluoro (-F) 215.17 Enhanced bioavailability; commercial availability (97% purity)
BMAA (2-Amino-3-(methylamino)propanoic acid) Methylamino (-NHCH3) 118.13 Neurotoxicity; limited blood-brain barrier permeability

Key Comparisons

Electronic and Steric Effects
  • Carbamoyl vs. Halogen Substituents: The electron-withdrawing carbamoyl group in this compound may reduce aromatic ring reactivity compared to bromo or fluoro analogs (e.g., 3-bromo or 2,6-difluoro derivatives), which are more electrophilic and prone to cross-coupling reactions .

Commercial and Research Status

  • Discontinued Availability: this compound is listed as discontinued by CymitQuimica, limiting current research access .
  • Fluorinated Derivatives: The commercial availability of 2,6-difluoro and other halogenated analogs (e.g., RC195-1 with dichloro/phosphonomethyl groups) underscores their prominence in medicinal chemistry .

Biological Activity

(R)-2-Amino-3-(2-carbamoylphenyl)propanoic acid, also known as a derivative of amino acids, has garnered attention for its significant biological activity, particularly in the fields of pharmacology and drug development. This article delves into its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.

Structural Characteristics

The compound features a chiral center and a carbamoyl group attached to a phenyl ring, which contributes to its unique biological properties. Its structural similarity to neurotransmitters suggests potential roles in modulating neural pathways and influencing receptor interactions.

The mechanism of action for this compound primarily involves:

  • Binding Interactions : The amino and carboxyl groups facilitate hydrogen bonding and electrostatic interactions with various receptors and enzymes, modulating their activity.
  • Receptor Modulation : It acts as an antagonist at opioid receptors, which is crucial for pain management strategies. The compound's ability to selectively bind to these receptors can lead to safer alternatives in opioid therapy.

Biological Activity

Research highlights the following biological activities associated with this compound:

  • Opioid Receptor Antagonism : Derivatives of this compound have shown promise in acting as opioid receptor antagonists, which may mitigate the side effects associated with traditional opioids.
  • Neurotransmitter Modulation : Its structural features allow it to potentially influence neurotransmitter pathways, making it a candidate for treating neurological disorders.

Synthesis Methods

Several synthesis methods have been developed for this compound. These methods typically involve multi-step procedures that incorporate various functional groups while preserving the integrity of the chiral center. Key synthesis pathways include:

  • Starting Materials : Utilizing readily available amino acids and phenolic compounds.
  • Functional Group Modifications : Incorporating carbamoyl groups through acylation reactions.
  • Chiral Resolution Techniques : Employing techniques like chromatography to isolate the desired enantiomer.

Case Studies and Research Findings

Recent studies have provided insights into the compound's therapeutic potential:

  • Opioid Antagonism Study : A study demonstrated that modifications in the structure of related compounds could convert opioid agonists to antagonists with high potency at μ-opioid receptors . This indicates that this compound may share similar properties.
    Compound NameK_i (nM)Receptor TypeActivity
    (R)-Dcp1.02μ-opioidAntagonist
    (S)-Dcp0.326δ-opioidAntagonist
  • Neuropharmacological Effects : Research indicated that derivatives could potentially modulate pain pathways without the addictive properties associated with traditional opioids.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (R)-2-Amino-3-(2-carbamoylphenyl)propanoic acid, and how can reaction conditions be optimized?

  • Methodology : Utilize enantioselective synthesis routes involving chiral auxiliaries or catalytic asymmetric hydrogenation. For example, phenylalanine-derived precursors can undergo selective carbamoylation at the ortho position using urea derivatives or carbamoyl chlorides under basic conditions (e.g., NaHCO₃). Reaction optimization may involve temperature control (60–80°C) and solvent selection (e.g., DMF or THF) to minimize racemization .
  • Quality Control : Monitor reaction progress via TLC or HPLC, and confirm enantiomeric purity using chiral column chromatography (>98% purity, as per industry standards) .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Structural Elucidation :

  • NMR : ¹H/¹³C NMR to confirm the presence of the carbamoyl group (δ ~165–170 ppm for carbonyl) and stereochemistry .
  • X-ray Crystallography : Resolve absolute configuration, particularly for crystallizable derivatives .
    • Purity Analysis :
  • HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Store at -20°C in anhydrous conditions (e.g., desiccated environment) to prevent hydrolysis of the carbamoyl group. Solubility in aqueous buffers (pH 7.4) should be tested with co-solvents like DMSO (<5% v/v) to avoid precipitation .

Advanced Research Questions

Q. How can the compound’s role in enzyme inhibition be systematically evaluated?

  • Experimental Design :

  • Use fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinity (Kd) with target enzymes (e.g., proteases or kinases).
  • Perform kinetic studies (IC₅₀ determination) under physiological pH and temperature .
    • Data Interpretation : Compare inhibition mechanisms (competitive vs. non-competitive) using Lineweaver-Burk plots .

Q. What strategies can resolve contradictions in reported biological activities across studies?

  • Systematic Validation :

  • Replicate assays under standardized conditions (e.g., cell line specificity, serum concentration).
  • Use isotopic labeling (e.g., ¹⁵N/¹³C) to track metabolic stability and exclude off-target effects .
    • Cross-Study Analysis : Meta-analysis of published data to identify confounding variables (e.g., impurity profiles or solvent effects) .

Q. Which computational approaches predict the compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with active sites (e.g., ATP-binding pockets in kinases).
  • MD Simulations : Simulate ligand-protein dynamics over 100+ ns to assess stability of interactions and entropy changes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(R)-2-Amino-3-(2-carbamoylphenyl)propanoic acid
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(R)-2-Amino-3-(2-carbamoylphenyl)propanoic acid

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